

A Comparative Analysis of Iomeprol and Iopamidol in Computed Tomography

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Iomeprol

Cat. No.: B026738

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In the landscape of iodinated contrast media for computed tomography (CT), **Iomeprol** and Iopamidol stand out as two widely utilized non-ionic, low-osmolar agents. Their comparable physicochemical properties and diagnostic efficacy have positioned them as mainstays in clinical practice. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in their critical evaluation.

Physicochemical Properties

Both **Iomeprol** and Iopamidol are non-ionic monomers, a characteristic that contributes to their low osmolality and viscosity compared to older ionic contrast agents. These properties are crucial in reducing the incidence of adverse reactions and improving patient comfort during administration. **Iomeprol** is noted for its high water solubility and is available in a range of iodine concentrations, from 150 to 400 mg/mL.[1] Notably, formulations of **Iomeprol** are the first to not contain edetic acid (EDTA) due to their chemical stability.[1] Iopamidol also exhibits low osmolality and is a versatile agent used in a variety of CT examinations.[2]

Comparative Efficacy in CT Imaging

Multiple studies have demonstrated that **Iomeprol** and Iopamidol have comparable diagnostic efficacy in CT imaging. In a double-blind, parallel-group study involving CT of thoracic and abdominal organs, contrast enhancement was rated as "excellent" or "good" in approximately 90% of examinations for both **Iomeprol** (at concentrations of 350 mgI/mL and 400 mgI/mL) and Iopamidol (370 mgI/mL), with no significant differences observed between the groups.[3]

Similarly, a study on carotid intra-arterial digital subtraction angiography (IA-DSA) concluded that both **lomeprol**-200 and lopamidol-200 are safe and effective, providing good or excellent vessel opacification in the majority of cases.[4]

While overall efficacy is similar, some studies have noted minor differences. For instance, in a study comparing **lomeprol**-400 and lopamidol-370, **lomeprol**-400 was found to produce significantly greater enhancement of the aorta in the arterial phase and the liver parenchyma in the portal venous phase. However, another multicentre trial in coronary CT angiography found no significant differences in signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR) between **lomeprol** 400 and other contrast agents, despite higher iodine concentrations leading to increased average attenuation.

Table 1: Quantitative Comparison of Efficacy

Parameter	lomeprol	lopamidol	Study/Reference
Diagnostic Image Quality			
Excellent/Good Enhancement (Body CT)	~90% (350 & 400 mgI/mL)	~90% (370 mgI/mL)	
Good/Excellent Vessel Opacification (Carotid IA-DSA)	Majority of cases (200 mgI/mL)	Majority of cases (200 mgI/mL)	
Fully Evaluable Coronary CTA Scans	94.6% (400 mgI/mL)	Not directly compared in this study	
Contrast Enhancement (Hounsfield Units)			
Aortic Enhancement (Arterial Phase)	325.7 - 337.3 HU (400 mgI/mL)	294.9 - 295.3 HU (370 mgI/mL)	
Liver Parenchyma Enhancement (Portal Venous Phase)	115.1 - 115.2 HU (400 mgI/mL)	108.6 - 109.3 HU (370 mgI/mL)	

Safety and Tolerability Profile

The safety and tolerability of **lomeprol** and lopamidol are well-established, with both agents being well-tolerated in clinical trials. The overall incidence of adverse events for **lomeprol** is reported to be similar to that of lopamidol. Common adverse events for both include sensations of heat and pain upon injection, and taste disturbances.

However, some studies have reported differences in the profile and severity of adverse reactions. A retrospective analysis suggested that adverse reactions may be more severe for **lomeprol** compared to lopromide (another non-ionic contrast agent), with a higher incidence of severe reactions (19.8% for **lomeprol** vs. 6.5% for lopromide). This study also found that gastrointestinal reactions were more frequent with **lomeprol**, while skin and vascular reactions were more common with lopromide. Another study comparing multiple iodinated contrast media found that for lopamidol, the percentage of adverse events related to 'respiratory system disorders' and 'vision disorders' was significantly higher, while for **lomeprol**, 'skin and appendages disorders' were more frequently reported.

Table 2: Comparative Safety and Tolerability

Adverse Event Profile	lomeprol	lopamidol	Study/Reference
Overall Incidence of Adverse Events	Similar to lopamidol	Similar to lomeprol	
Common Adverse Events	Heat sensation, pain, taste disturbances	Heat sensation, pain, taste disturbances	
Specific Adverse Event Profile	Higher frequency of 'skin and appendages disorders'	Higher frequency of 'respiratory system disorders' and 'vision disorders'	
Severity of Reactions (vs. lopromide)	Higher percentage of severe reactions (19.8%)	Not directly compared in this study	
System Organ Class Distribution of Reactions (vs. lopromide)	More frequent gastrointestinal reactions	Not directly compared in this study	

Experimental Protocols

Protocol 1: Double-Blind, Parallel-Group Study in Body CT

- Objective: To compare the safety, tolerance, and efficacy of **lomeprol-350**, **lomeprol-400**, and lopamidol-370 in contrast-enhanced body CT.
- Study Design: A double-blind, randomized, parallel-group clinical trial.
- Patient Population: 120 adult inpatients requiring CT of thoracic or abdominal organs.
- Methodology:
 - Patients were randomly assigned to receive either **lomeprol-350**, **lomeprol-400**, or lopamidol-370.

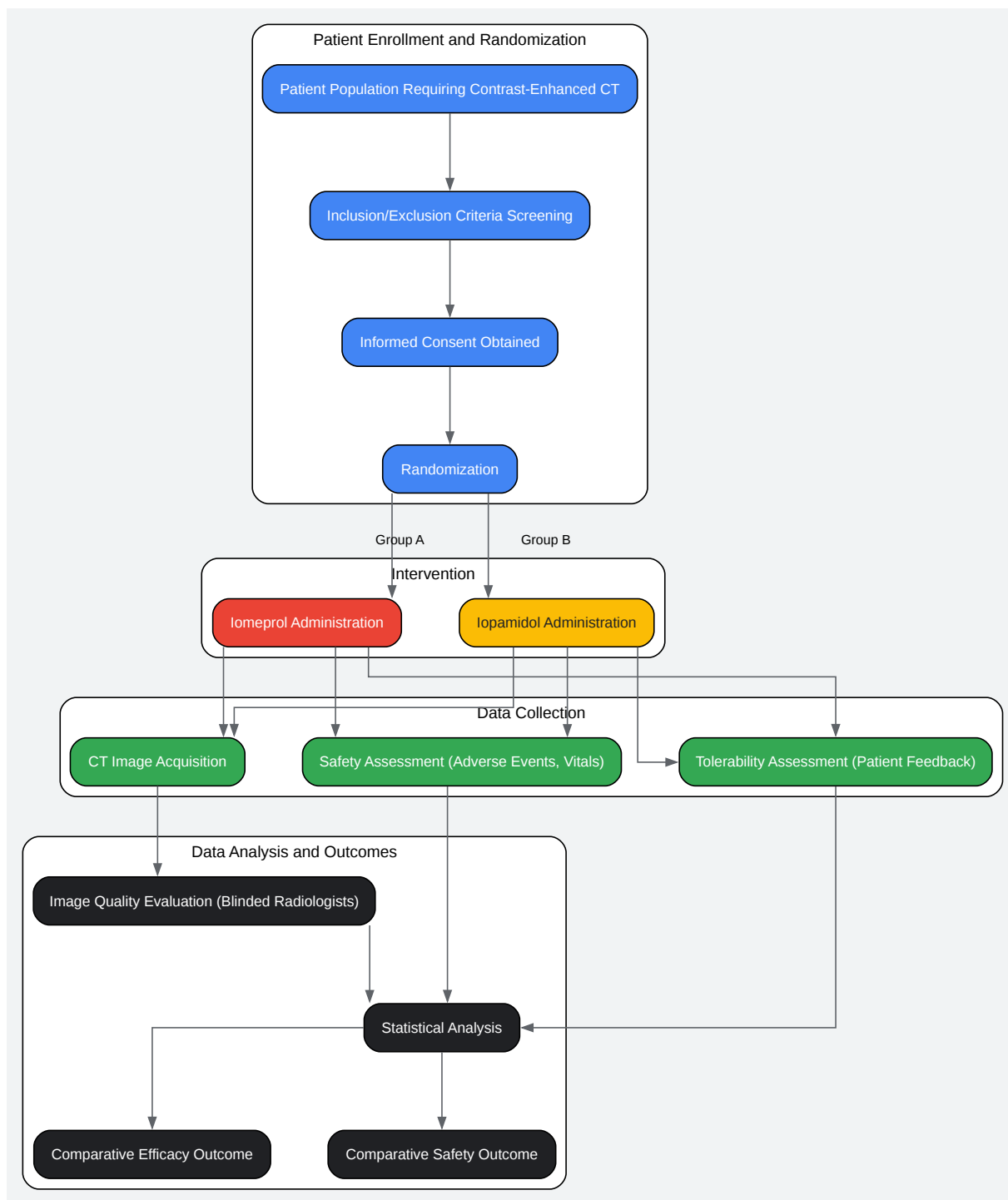
- Pre- and post-contrast clinical, instrumental, and laboratory investigations were conducted to assess safety.
- Tolerance was evaluated based on discomfort associated with the injection, specifically heat and pain sensations.
- Efficacy was assessed by two experienced radiologists who independently and blindly graded the quality of contrast enhancement using a five-point ordinal scale (1: insufficient, 2: sufficient, 3: good, 4: excellent, E: excessive).
- Endpoints:
 - Primary: Safety (adverse events, changes in clinical/laboratory parameters), Tolerance (patient-reported discomfort), Efficacy (radiologist-graded image quality).

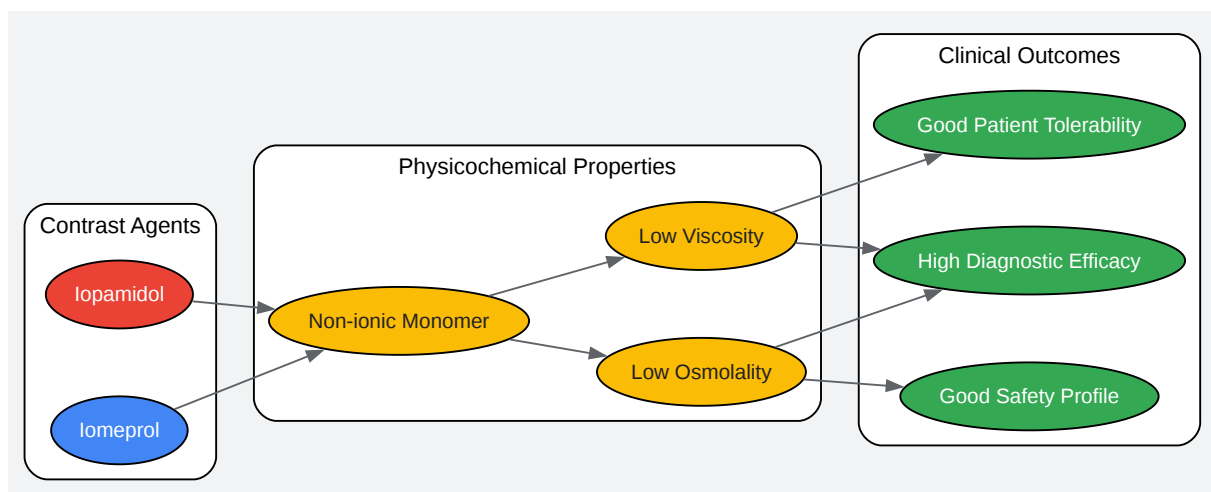
Protocol 2: Retrospective Analysis of Acute Adverse Reactions

- Objective: To compare the safety profile of Iopromide and **Iomeprol** based on spontaneous reporting of acute adverse reactions.
- Study Design: A retrospective analysis of reported cases of acute reactions.
- Data Source: Hospital computer system data from two successive time periods for examinations using Iopromide (62,539 CT scans, 10,348 urography scans) and **Iomeprol** (34,308 CT scans, 2,846 urography scans).
- Methodology:
 - Cases of acute adverse reactions to Iopromide and **Iomeprol** were identified from the hospital's reporting system.
 - The severity of the reactions was categorized.
 - The frequency and type of adverse reactions were compared between the two contrast agents.
 - The distribution of reactions by System Organ Class was also analyzed.

- Endpoints:
 - Primary: Incidence and severity of reported adverse reactions.
 - Secondary: Profile of adverse reactions by type and System Organ Class.

Visualizations





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- To cite this document: BenchChem. [A Comparative Analysis of Iomeprol and Iopamidol in Computed Tomography]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b026738#comparative-efficacy-of-iomeprol-and-iopamidol-in-ct\]](https://www.benchchem.com/product/b026738#comparative-efficacy-of-iomeprol-and-iopamidol-in-ct)

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